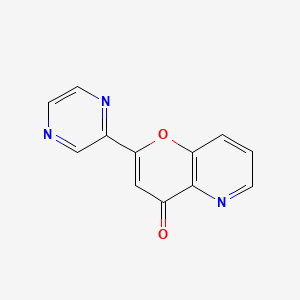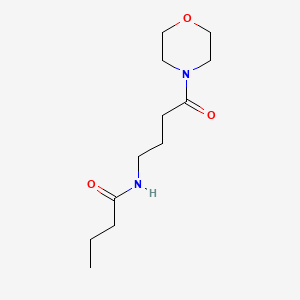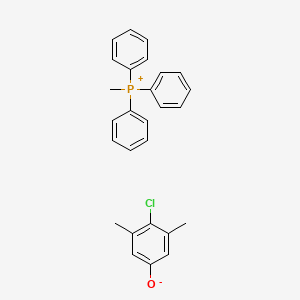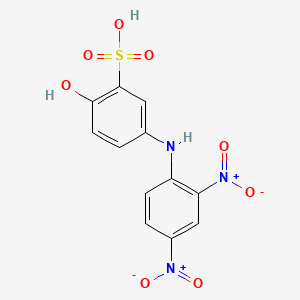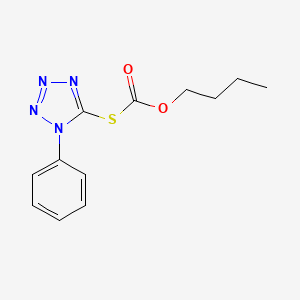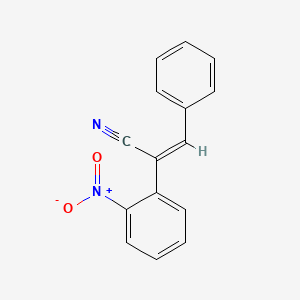
Dimethyl bromofumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl bromofumarate is an organic compound with the molecular formula C6H7BrO4 It is a derivative of fumaric acid, where two hydrogen atoms are replaced by bromine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl bromofumarate can be synthesized through the bromination of dimethyl acetylenedicarboxylate. The reaction typically involves the addition of bromine to the acetylenic bond, resulting in the formation of dimethyl 2,3-dibromofumarate. This compound can then undergo isomerization to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Common solvents used in the synthesis include chloroform and dimethylformamide .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl bromofumarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the fumarate moiety can participate in addition reactions with various reagents, such as hydrogen or halogens.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and reagents used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce dihalogenated compounds .
Wissenschaftliche Forschungsanwendungen
Dimethyl bromofumarate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl bromofumarate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. Specifically, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and reduction of oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Dimethyl bromofumarate can be compared to other similar compounds, such as:
Dimethyl fumarate: A well-known compound used in the treatment of multiple sclerosis and psoriasis. It shares a similar structure but lacks the bromine atom.
Dimethyl maleate: Another fumarate derivative with different stereochemistry, leading to distinct chemical properties and reactivity.
Dimethyl 2,3-dibromosuccinate: A compound with two bromine atoms, showing different reactivity patterns compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
CAS-Nummer |
2509-16-2 |
|---|---|
Molekularformel |
C6H7BrO4 |
Molekulargewicht |
223.02 g/mol |
IUPAC-Name |
dimethyl (Z)-2-bromobut-2-enedioate |
InChI |
InChI=1S/C6H7BrO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- |
InChI-Schlüssel |
YFHHDQFGPGNXRZ-ARJAWSKDSA-N |
Isomerische SMILES |
COC(=O)/C=C(/C(=O)OC)\Br |
Kanonische SMILES |
COC(=O)C=C(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




